molecular formula C22H22FN5O2 B2867950 N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 902972-10-5

N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No. B2867950
CAS RN: 902972-10-5
M. Wt: 407.449
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C22H22FN5O2 and its molecular weight is 407.449. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

The compound CHEMBL1593919 has potential applications in the field of drug discovery. It may serve as a lead compound for the development of new medications due to its unique chemical structure. Researchers can modify its molecular framework to enhance its pharmacological properties, such as potency, selectivity, and bioavailability .

Molecular Dynamics and Computational Chemistry

In computational chemistry, CHEMBL1593919 can be used as a model compound for molecular dynamics simulations. These simulations help understand the interaction of the compound with biological targets at an atomic level, which is crucial for rational drug design .

Pharmacoinformatics

Pharmacoinformatics involves the application of information technology to drug discovery and development. CHEMBL1593919 can be included in virtual screening libraries to identify potential drug candidates with similar properties or to predict its pharmacokinetic and toxicological profiles .

Biochemical Research

As a biochemical tool, CHEMBL1593919 can be used to study enzyme inhibition, receptor binding, and signal transduction pathways. It can help elucidate the biochemical mechanisms underlying various physiological processes and diseases .

Material Science

In material science, the compound’s properties could be explored for the development of novel materials with specific characteristics, such as conductivity or reactivity. Its molecular structure could inspire the design of new polymers or coatings .

Analytical Chemistry

CHEMBL1593919 can be used as a standard or reference compound in analytical chemistry for the calibration of instruments or the development of new analytical methods, such as mass spectrometry or chromatography .

properties

IUPAC Name

N-(4-fluorophenyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-14(2)13-27-21(30)17-5-3-4-6-18(17)28-19(25-26-22(27)28)11-12-20(29)24-16-9-7-15(23)8-10-16/h3-10,14H,11-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRZZFZEBSXZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

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